molecular formula C15H14INO B11173167 N-(2-iodophenyl)-3,4-dimethylbenzamide

N-(2-iodophenyl)-3,4-dimethylbenzamide

Cat. No.: B11173167
M. Wt: 351.18 g/mol
InChI Key: LNVSTNCRDOYMBI-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted benzoyl group attached to a 2-iodophenylamine moiety.

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(2-iodophenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C15H14INO/c1-10-7-8-12(9-11(10)2)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)

InChI Key

LNVSTNCRDOYMBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-3,4-dimethylbenzamide typically involves the reaction of 2-iodoaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-iodoaniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 3,4-dimethylbenzoyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-3,4-dimethylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of N-(2-substituted phenyl)-3,4-dimethylbenzamides.

    Oxidation Reactions: Formation of this compound N-oxides.

    Reduction Reactions: Formation of N-(2-iodophenyl)-3,4-dimethylbenzylamines or alcohols.

Scientific Research Applications

N-(2-iodophenyl)-3,4-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding and hydrophobic interactions. The methyl groups on the benzamide structure can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) S9229 [(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-Dimethylbenzamide]
  • Structure : Features a chiral 1-methoxy-4-methylpentan-2-yl group attached to the 3,4-dimethylbenzamide core .
  • Application: Potent umami receptor (hTAS1R1/hTAS1R3) agonist, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG) in food applications .
  • Metabolism : Rapid oxidative metabolism in rat and human liver microsomes; pathways include hydroxylation, dihydroxylation, demethylation, and glucuronidation .
(b) LMK235 [N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-Dimethylbenzamide]
  • Structure : Contains a hydroxamate moiety linked to 3,5-dimethylbenzamide.
  • Application : Selective inhibitor of histone deacetylases HDAC4 and HDAC5, with anticancer activity .
  • Pharmacology: Synergizes with cisplatin to inhibit growth in non-small cell lung carcinoma cells .
(c) D2916 [2,6-Dimethylbenzamide N-(5-Methyl-3-Isoxazolyl)]
  • Structure : 2,6-Dimethylbenzamide linked to a 5-methylisoxazole group.
  • Application : Anticonvulsant with sex-dependent metabolism; females produce more active metabolite D3187, enhancing brain penetration .
  • Metabolism : Hydroxylation of methyl groups varies by sex, influencing pharmacokinetics .

Key Comparative Data

Compound CAS Number Core Structure Key Substituents Application Metabolic Pathways Toxicity Profile
N-(2-Iodophenyl)-3,4-DMB* Not available 3,4-Dimethylbenzamide 2-Iodophenyl Unknown (theoretical) Likely oxidative metabolism Not studied
S9229 851669-60-8 3,4-Dimethylbenzamide (R)-1-Methoxy-4-methylpentan-2-yl Umami flavor enhancer Hydroxylation, glucuronidation No toxicity at 100 mg/kg/day
LMK235 Not provided 3,5-Dimethylbenzamide Hydroxamate chain HDAC inhibitor (anticancer) Not reported Synergistic cytotoxicity
D2916 Not provided 2,6-Dimethylbenzamide 5-Methylisoxazole Anticonvulsant Sex-dependent hydroxylation Sex-specific brain accumulation

*N-(2-Iodophenyl)-3,4-DMB: Hypothetical extrapolation based on structural analogs.

Substituent Effects on Activity and Metabolism

  • Iodine vs. HDAC targets) and metabolic stability .
  • Halogen Influence : Iodine’s larger atomic radius compared to chlorine (e.g., in etobenzanid, a pesticide benzamide) could increase lipid solubility and persistence in biological systems .

Toxicological and Pharmacokinetic Insights

  • Bioavailability : S9229 exhibits poor oral bioavailability due to rapid metabolism, despite potent receptor activity . This contrasts with D2916, which shows sex-dependent brain penetration .
  • Metabolic Stability : The iodine substituent in N-(2-iodophenyl)-3,4-dimethylbenzamide may slow oxidative metabolism compared to S9229’s methoxy group, as halogens often resist hydroxylation .

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